molecular formula C14H12N4OS2 B11659412 N'-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 303106-05-0

N'-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11659412
CAS No.: 303106-05-0
M. Wt: 316.4 g/mol
InChI Key: IGRFRRYFBHMSKW-OVCLIPMQSA-N
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Description

N’-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with thiophene and methylthiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-methylthiophene-2-carbaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., AlCl₃) and appropriate solvents like dichloromethane (DCM).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

N’-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N’-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.

    Signal Transduction: The compound could influence signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N’-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
  • (5-Methylthiophen-2-yl)(thiophen-2-yl)methanol
  • [(5-Methylthiophen-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine

Uniqueness

N’-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

303106-05-0

Molecular Formula

C14H12N4OS2

Molecular Weight

316.4 g/mol

IUPAC Name

N-[(E)-(5-methylthiophen-2-yl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H12N4OS2/c1-9-4-5-10(21-9)8-15-18-14(19)12-7-11(16-17-12)13-3-2-6-20-13/h2-8H,1H3,(H,16,17)(H,18,19)/b15-8+

InChI Key

IGRFRRYFBHMSKW-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3

Canonical SMILES

CC1=CC=C(S1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3

Origin of Product

United States

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